4-Bromo-1-vinyl-1H-pyrazole (CAS: 80308-80-1) is a heterocyclic building block featuring two distinct reactive sites: a polymerizable N-vinyl group and a C4-bromine atom suitable for cross-coupling reactions. This bifunctional nature allows it to be used either as a monomer to create functional polymer backbones or as an intermediate for synthesizing more complex substituted pyrazoles. Its primary value lies in its role as a precursor to poly(4-bromo-1-vinyl-1H-pyrazole), a polymer designed for subsequent, high-efficiency chemical modification. [1]
Direct substitution of this compound with close analogs introduces significant process and performance trade-offs. Using the non-brominated 1-vinyl-1H-pyrazole eliminates the essential C-Br handle required for post-polymerization functionalization via cross-coupling. Conversely, starting with the non-vinylated precursor, 4-bromo-1H-pyrazole, necessitates an additional, often challenging, vinylation step before polymerization can occur. Substituting the bromide with an iodide or chloride (e.g., 4-iodo- or 4-chloro-1-vinyl-1H-pyrazole) fundamentally alters the reactivity profile, requiring complete redevelopment of coupling protocols to manage differences in reaction kinetics, catalyst selection, and potential side reactions. [REFS-1, REFS-2]
This monomer's primary utility is as a precursor to poly(4-bromo-1-vinyl-1H-pyrazole), which serves as a stable, modifiable backbone. The C4-bromine sites on the polymer are readily available for high-efficiency cross-coupling reactions. While direct data on the polymer is limited, studies on the closely related 4-bromo-1-tritylpyrazole core demonstrate the high efficiency of this reaction site, achieving yields up to 95% in palladium-catalyzed cross-coupling with Grignard reagents. [1] This two-step strategy—polymerize a simple brominated monomer, then functionalize—is often more efficient and versatile than polymerizing complex, pre-functionalized monomers, which can suffer from poor polymerization kinetics and purification challenges.
| Evidence Dimension | Cross-Coupling Reaction Yield |
| Target Compound Data | The C4-Br site on the pyrazole core enables high-yield functionalization (Yields up to 95% demonstrated on a closely related precursor). [<a href="https://doi.org/10.3987/COM-06-10862" target="_blank">1</a>] |
| Comparator Or Baseline | Direct polymerization of complex, pre-functionalized vinyl monomers. |
| Quantified Difference | Significantly improved synthetic efficiency and material versatility by decoupling polymerization from functionalization. |
| Conditions | PdCl2(dppf)-catalyzed cross-coupling of 4-bromo-1-tritylpyrazole with aryl Grignard reagents in THF at room temperature. [<a href="https://doi.org/10.3987/COM-06-10862" target="_blank">1</a>] |
This enables the creation of diverse functional polymer libraries from a single, reliable backbone, streamlining material discovery and development.
The incorporation of a heavy bromine atom at the C4 position is expected to significantly increase the glass transition temperature (Tg) of the resulting polymer compared to the unsubstituted poly(1-vinylpyrazole). In polymer science, increasing the mass and steric bulk of side chains restricts segmental motion, leading to higher Tg values. For example, in the polyvinylpyrrolidone (PVP) class, an increase in molecular weight from PVP17 to PVP90 raises the Tg from 136 °C to 172 °C due to reduced chain mobility. [1] The same principle applies here, where the bromine atom provides a substantial increase in side-chain mass over a simple hydrogen.
| Evidence Dimension | Glass Transition Temperature (Tg) |
| Target Compound Data | Expected to have a significantly higher Tg. |
| Comparator Or Baseline | Poly(1-vinylpyrazole) (unsubstituted analog). |
| Quantified Difference | Qualitatively higher thermal stability based on established polymer physics principles. [<a href="https://doi.org/10.3390/pharmaceutics13050694" target="_blank">1</a>] |
| Conditions | Standard thermal analysis via Differential Scanning Calorimetry (DSC). |
A higher Tg is a critical procurement requirement for applications needing robust thermal and dimensional stability, such as materials for electronics or high-temperature coatings.
The C4-Br bond offers a well-balanced reactivity profile for cross-coupling that is superior in certain contexts to other halides. In a direct comparison of 4-halopyrazole precursors for Buchwald-Hartwig C-N coupling, the 4-bromo-1-tritylpyrazole was more effective than the 4-iodo analog, providing target amines in 60-67% yield. [1] The C-Br bond is often preferred in process development as it is reactive enough for high-yield coupling under standard conditions without the higher cost and potential instability of C-I bonds, while avoiding the harsher conditions and more specialized catalysts typically required to activate less reactive C-Cl bonds.
| Evidence Dimension | Buchwald-Hartwig Reaction Yield |
| Target Compound Data | 60–67% yield (for 4-bromo-1-tritylpyrazole precursor). [<a href="https://doi.org/10.1016/j.tetlet.2018.06.007" target="_blank">1</a>] |
| Comparator Or Baseline | 4-Iodo-1-tritylpyrazole (less effective in this specific reaction). [<a href="https://doi.org/10.1016/j.tetlet.2018.06.007" target="_blank">1</a>] |
| Quantified Difference | Demonstrated higher yield and effectiveness compared to the iodo-analog in a specific C-N coupling context. |
| Conditions | Pd(dba)2 catalysis with tBuDavePhos ligand for C-N coupling with piperidine and morpholine. [<a href="https://doi.org/10.1016/j.tetlet.2018.06.007" target="_blank">1</a>] |
Choosing this bromo-compound can simplify process optimization, reduce catalyst costs, and improve manufacturing robustness by utilizing a more stable and predictably reactive handle.
Where the objective is to screen multiple functionalities on a common polymer backbone, this compound is the ideal starting point. The resulting poly(4-bromo-1-vinyl-1H-pyrazole) acts as a stable, versatile scaffold, allowing for parallel synthesis of different materials via post-polymerization cross-coupling. [1]
For applications where materials must maintain their structural and electronic integrity at elevated temperatures, the polymer derived from this monomer is a strong candidate. The bromine atom's contribution to a higher glass transition temperature (Tg) makes it suitable for use in electronic components or protective coatings that experience thermal stress. [2]
This compound is the right choice when building larger, well-defined conjugated systems. The C4-Br bond provides a reliable and process-compatible site for Suzuki, Stille, or Sonogashira coupling reactions, enabling the synthesis of pyrazole-containing polymers or oligomers for applications in organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), or chemical sensors. [3]
Irritant